N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide
Description
N'-Hydroxy-2,6-dimethylpiperidine-1-carboximidamide (CAS: 1251477-47-0) is a carboximidamide derivative featuring a piperidine ring substituted with two methyl groups at the 2- and 6-positions and an N'-hydroxy functional group. Its molecular formula is C₈H₁₇N₃O, with a molecular weight of 171.24 g/mol.
Its sulfuric acid co-crystal (C₈H₁₉N₃O₄S) has been documented, suggesting utility in stabilizing reactive intermediates or enhancing solubility .
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3O/c1-6-4-3-5-7(2)11(6)8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
NZGYUEKEHATAOR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCCC(N1/C(=N/O)/N)C |
Canonical SMILES |
CC1CCCC(N1C(=NO)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide typically involves the reaction of 2,6-dimethylpiperidine with hydroxylamine and a suitable carboximidamide precursor . The reaction conditions often require a controlled temperature and pH to ensure the desired product’s formation. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide has been investigated for its role as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis . The specific application of this compound in cancer therapy is still under investigation, but its potential as an anticancer agent is promising.
Antimicrobial Properties
The compound has also been noted for its antimicrobial activities. In vitro studies have demonstrated that related piperidine derivatives possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . This suggests that this compound could be effective in developing new antimicrobial agents.
Pharmacological Applications
This compound's pharmacological profile is diverse, with implications in treating various diseases.
IKKβ Inhibition
Recent patents have highlighted the compound's potential as an inhibitor of IκB kinase beta (IKKβ), which is crucial in the NF-κB signaling pathway linked to inflammation and cancer progression . The inhibition of IKKβ suggests that this compound could be beneficial in treating inflammatory diseases and certain cancers.
Neuroprotective Effects
Preliminary studies suggest that piperidine derivatives may exhibit neuroprotective effects, which could make this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Material Science Applications
Beyond its biological applications, this compound may have uses in material science due to its unique chemical properties.
Polymer Chemistry
The compound can potentially be utilized in synthesizing novel polymers with specific properties. Its functional groups allow for modifications that can enhance polymer characteristics such as thermal stability and mechanical strength .
Catalysis
This compound may also serve as a catalyst or a ligand in various organic reactions due to its ability to coordinate with metal ions . This application is particularly relevant in green chemistry, where efficient catalysts are essential for sustainable practices.
Case Studies
Mechanism of Action
The mechanism of action of N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, substituent effects, and physicochemical properties (Table 1).
Table 1: Comparative Analysis of N'-Hydroxy-2,6-dimethylpiperidine-1-carboximidamide and Related Compounds
Notes:
- Structural Differences: Aryl Substituents: Compounds 19a and 20a feature bulky aryl groups (2,6-dimethylphenyl and 2,4,6-trimethylphenyl), which increase molecular weight and steric hindrance compared to the unsubstituted N'-hydroxy derivative. These substituents reduce yields (42–37%) due to synthetic challenges . Co-crystals: The sulfuric acid complex (C₈H₁₉N₃O₄S) demonstrates how counterions modify physicochemical properties, such as melting points and stability .
Spectral Insights :
- IR Spectroscopy : All compounds exhibit N-H stretching (~3373 cm⁻¹) and C-H vibrations (~2930 cm⁻¹). The sulfuric acid co-crystal shows additional sulfate-related peaks .
- NMR Data : The NCH proton in the target compound resonates at ~48.1 ppm, while aryl-substituted analogs (19a, 20a) display distinct o-CH₃ (19.07 ppm) and aromatic proton signals (121–147 ppm) .
Physical Properties :
- Bulky aryl substituents (e.g., 19a, 20a) result in oils or low-melting solids, whereas the simpler N'-hydroxy derivative is likely a higher-melting solid due to reduced steric effects .
Biological Activity
N'-Hydroxy-2,6-dimethylpiperidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with hydroxyl and carboximidamide functional groups. This configuration is crucial for its biological activity, as these groups can participate in various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific receptors. The hydroxyl group enables the formation of hydrogen bonds, enhancing the compound's affinity for target proteins. This interaction can lead to the modulation of downstream signaling pathways, particularly those involving nitric oxide synthase (NOS) and cyclic guanosine monophosphate (cGMP) signaling .
Antimicrobial Activity
Studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various pathogens, including bacteria and fungi. In vitro assays have shown that these compounds can inhibit the growth of resistant strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of piperidine derivatives. This compound may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This mechanism is particularly relevant in conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various piperidine derivatives against standard bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in combating resistant bacterial infections.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Standard Antibiotic | 4 | Staphylococcus aureus |
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory models, researchers found that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may play a role in modulating inflammatory responses.
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| This compound | 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
